1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3,5-dimethylphenyl group and a 3-methylpiperidin-1-yl carbonyl group
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride.
Attachment of the 3-Methylpiperidin-1-yl Carbonyl Group: This can be accomplished through an amide coupling reaction using 3-methylpiperidine and a suitable coupling reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-thione: This compound has a similar structure but contains a thione group instead of a ketone group.
1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-ol: This compound has a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-5-4-6-20(11-13)19(23)16-10-18(22)21(12-16)17-8-14(2)7-15(3)9-17/h7-9,13,16H,4-6,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBUVNCANAGGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.